molecular formula C4H6N4S B3349091 4-amino-1H-imidazole-5-carbothioamide CAS No. 20271-18-5

4-amino-1H-imidazole-5-carbothioamide

Cat. No.: B3349091
CAS No.: 20271-18-5
M. Wt: 142.19 g/mol
InChI Key: ZIXKTZQNKUSNPW-UHFFFAOYSA-N
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Description

4-amino-1H-imidazole-5-carbothioamide ( 20271-18-5) is a sulfur-containing heterocyclic compound with the molecular formula C 4 H 6 N 4 S and a molecular weight of 142.18 g/mol . As a derivative of the imidazole class, it features a planar 5-membered ring structure known for its aromaticity and the presence of multiple nitrogen atoms, which are fundamental to its chemical behavior and research utility . This compound is characterized by its amino (-NH 2 ) and carbothioamide (-C(=S)NH 2 ) functional groups, making it a versatile scaffold and a critical intermediate in organic and medicinal chemistry synthesis. The compound's core structure is analogous to that of 5-aminoimidazole-4-carboxamide (AICA), a well-established biochemical reagent used in life science research . Such imidazole derivatives are of significant interest in pharmaceutical research, particularly in the synthesis of complex molecules. For instance, the related compound 5-aminoimidazole-4-carboxamide is a key precursor in the industrial synthesis of the chemotherapeutic agent Temozolomide . This highlights the potential of this compound to serve a similar role as a building block for novel therapeutics or biochemical probes. It is supplied as a solid and should be stored in a cool, refrigerated environment, protected from air due to its potential sensitivity . This product is intended for research purposes only in a laboratory setting and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1H-imidazole-5-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4S/c5-3-2(4(6)9)7-1-8-3/h1H,5H2,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXKTZQNKUSNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=S)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942390
Record name 5-Amino-1H-imidazole-4-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20271-18-5
Record name NSC111585
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111585
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1H-imidazole-4-carboximidothioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-imidazole-5-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-amino-1H-imidazole-5-carbonitrile with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to yield the desired carbothioamide derivative . The reaction is usually carried out under mild conditions, with the temperature maintained around 50-60°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-imidazole-5-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamide derivatives.

    Reduction: Reduction reactions can convert the carbothioamide group to a thiol or amine group.

    Substitution: The amino group at position 4 can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-amino-1H-imidazole-5-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1H-imidazole-5-carbothioamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with nucleic acids or proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

4-Amino-1H-Imidazole-5-Carboxamide (CAS 360-97-4)
  • Key Differences : Replaces the thioamide (–C(=S)–NH₂) with a carboxamide (–C(=O)–NH₂).
  • Impact : The carboxamide exhibits stronger hydrogen-bonding capacity but lower nucleophilicity compared to the thioamide. This difference influences solubility and biological activity .
5-Cyano-1H-Imidazole-4-Carboxamide Hydrate (CAS 86601-78-7)
  • Key Differences: Substitutes the amino group with a cyano (–C≡N) group at position 5.

Substituent Position and Backbone Modifications

1-Methyl-1H-Imidazole-4-Carboxamide (CAS 129993-47-1)
  • Key Differences : A methyl group at position 1 and carboxamide at position 4.
  • The similarity score (0.83) reflects moderate structural divergence from the target compound .
Ethyl 5-Amino-1H-Imidazole-4-Carboxylate Hydrochloride (CAS 118019-42-4)
  • Key Differences : An ethyl ester (–COOEt) at position 4 and hydrochloride salt.
  • Impact : The ester group introduces hydrolytic lability, while the salt form enhances aqueous solubility. Molecular weight (191.62 g/mol) is lower than the target compound’s (~177 g/mol) .

Complex Derivatives

4-(Benzoylcarbamothioylamino)-1H-Imidazole-5-Carboxamide (CAS 10333-86-5)
  • Key Differences : Incorporates a benzoylcarbamothioyl group (–NH–C(=S)–Bz) at position 4.
  • Impact : The aromatic benzoyl moiety enhances π-π stacking interactions, relevant in polymer chemistry and catalytic applications. Molecular weight (289.31 g/mol) is significantly higher than the target compound .

Comparative Data Table

Compound Name CAS Number Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Applications
4-Amino-1H-imidazole-5-carbothioamide 20271-18-5 4-NH₂, 5-C(=S)NH₂ Thioamide ~177 Metal coordination, drug design
4-Amino-1H-imidazole-5-carboxamide 360-97-4 4-NH₂, 5-C(=O)NH₂ Carboxamide ~142 Strong H-bonding, precursor synthesis
5-Cyano-1H-imidazole-4-carboxamide 86601-78-7 4-C(=O)NH₂, 5-C≡N Cyano, carboxamide 166.15 Stability in acidic media
1-Methyl-1H-imidazole-4-carboxamide 129993-47-1 1-CH₃, 4-C(=O)NH₂ Methyl, carboxamide ~139 Improved lipophilicity
Ethyl 5-amino-1H-imidazole-4-carboxylate 118019-42-4 4-COOEt, 5-NH₂ Ester, amino 191.62 Hydrolytic lability, solubility

Key Research Findings

  • Reactivity: Thioamides like this compound exhibit higher nucleophilicity than carboxamides, making them suitable for metal-complexation studies .
  • Biological Activity: Carboxamide derivatives (e.g., 4-amino-1H-imidazole-5-carboxamide) are precursors in purine biosynthesis, whereas thioamides may interfere with microbial metabolism .
  • Thermal Stability : Methyl-substituted analogs (e.g., 4-Methyl-1H-imidazole-5-carbaldehyde) show higher melting points (165–166°C), suggesting enhanced crystallinity .

Biological Activity

4-Amino-1H-imidazole-5-carbothioamide (CAS Number: 20271-18-5) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and applications in research and medicine.

Chemical Structure and Properties

This compound features an imidazole ring with an amino group at position 4 and a carbothioamide group at position 5. This structure contributes to its reactivity and interaction with biological targets. The presence of the carbothioamide group enhances its potential as a therapeutic agent by influencing its binding affinity to various enzymes and receptors.

The primary mechanism of action for this compound involves the activation of the 5' adenosine monophosphate-activated protein kinase (AMPK) pathway in mouse skeletal muscle. This activation leads to increased glucose transport and the upregulation of glucose transporter 4 (GLUT4) . The compound's ability to modulate AMPK is crucial for its role in metabolic regulation, particularly in glucose homeostasis.

Biochemical Pathways

The activation of AMPK by this compound influences several biochemical pathways:

  • Glucose Transport : Enhances GLUT4 translocation to the plasma membrane, facilitating glucose uptake.
  • Lipid Metabolism : AMPK activation can lead to reduced lipid synthesis and increased fatty acid oxidation.
  • Cellular Energy Homeostasis : Regulates energy balance within cells by promoting catabolic processes while inhibiting anabolic pathways.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential:

  • Absorption : The compound demonstrates favorable absorption characteristics when administered orally.
  • Distribution : It has a moderate volume of distribution, indicating effective tissue penetration.
  • Metabolism : Metabolic pathways include oxidation and reduction reactions, leading to various derivatives that may exhibit enhanced or altered biological activities.
  • Excretion : Primarily excreted via renal pathways; understanding its half-life is vital for dosing regimens in clinical applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves inhibiting bacterial enzyme activity, leading to cell death .

Anticancer Activity

The compound has been studied for its potential anticancer effects. In vitro studies demonstrate that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, it has shown promising results against breast cancer cells, with IC50 values indicating effective cytotoxicity .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

StudyFindings
Study A Demonstrated activation of AMPK and subsequent increase in GLUT4 levels in mouse skeletal muscle.
Study B Showed significant antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 50 μg/mL.
Study C Reported induction of apoptosis in MDA-MB-436 breast cancer cells with an IC50 value of approximately 10 μM.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructure TypeKey Features
5-Aminoimidazole-4-carboxamide Imidazole derivativeSimilar metabolic effects; used as a metabolic enhancer.
4-Amino-2-methyl-1H-imidazole-5-carbothioamide Methylated imidazole derivativeEnhanced solubility; potential for modified biological activity.
2-Thioxoimidazolidin-4-one Thiohydantoin derivativeKnown for diverse applications; similar reactivity profiles.

Q & A

Q. What are the recommended synthetic routes for 4-amino-1H-imidazole-5-carbothioamide, and how can impurities be minimized during synthesis?

The synthesis of imidazole-thioamide derivatives typically involves substituting the oxygen atom in carboxamide precursors with sulfur. A validated approach includes:

  • Starting with 4-amino-1H-imidazole-5-carboxamide (CAS 360-97-4) and treating it with Lawesson’s reagent or P4S10 under anhydrous conditions to replace the carbonyl oxygen with sulfur .
  • Key steps: (i) Ensure inert atmosphere (N2/Ar) to prevent oxidation; (ii) Monitor reaction progress via TLC or HPLC; (iii) Purify using column chromatography (silica gel, MeOH/CH2Cl2 eluent) to isolate the thioamide .
  • Common impurities include unreacted carboxamide and over-sulfonated byproducts. Use 1H-NMR (δ 10–12 ppm for thioamide protons) and LC-MS to verify purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is critical:

  • X-ray crystallography : Resolve tautomeric forms (e.g., 1H vs. 3H-imidazole) and hydrogen-bonding networks, as demonstrated for analogous imidazole-carboxamide structures .
  • Variable-temperature NMR : Study dynamic processes like thioamide proton exchange or tautomerism (e.g., 5-amino group rotation) .
  • DFT calculations : Predict electronic properties (HOMO/LUMO energies) and validate experimental data (e.g., IR spectra for C=S stretching at ~1250 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How does this compound interact in nucleophilic environments, and what mechanistic insights exist?

The thioamide group (-C(S)NH2) exhibits enhanced nucleophilicity compared to carboxamides:

  • Reactivity with electrophiles : Reacts with alkyl halides (e.g., MeI) to form S-alkylated derivatives. Monitor via <sup>13</sup>C-NMR shifts (C=S signal at ~200 ppm) .
  • Metal coordination : The sulfur atom can bind to transition metals (e.g., Zn<sup>2+</sup> or Fe<sup>3+</sup>), as shown in studies of imidazole-thioether complexes. Use UV-Vis and EPR to confirm coordination .

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Discrepancies in NMR or IR data often arise from tautomerism or solvent effects:

  • Tautomeric equilibrium : Use DMSO-d6 vs. CDCl3 to assess solvent-dependent tautomer ratios (e.g., 1H vs. 3H-imidazole forms) .
  • Cross-validate techniques : Pair solution-state NMR with solid-state IR or X-ray data to confirm dominant tautomers .
  • Example: A study on 5-aminoimidazole-4-carboxamide showed pH-dependent <sup>1</sup>H-NMR shifts for NH2 protons, resolving earlier contradictions .

Q. What role does this compound play in biochemical pathways, and how can its activity be probed?

While direct studies are limited, its structural similarity to 5-aminoimidazole-4-carboxamide riboside (AICAR) (CAS 2627-69-2) suggests potential as a metabolic intermediate:

  • Enzyme inhibition assays : Test against enzymes in histidine biosynthesis (e.g., imidazole glycerol phosphate synthase) using competitive binding assays .
  • Isotopic labeling : Synthesize <sup>15</sup>N-labeled derivatives to track incorporation into biomolecules via LC-MS .

Q. What strategies optimize the stability of this compound under physiological conditions?

Thioamides are prone to hydrolysis and oxidation:

  • Stabilization methods : (i) Store at -20°C under argon; (ii) Add antioxidants (e.g., BHT) to aqueous solutions; (iii) Use lyophilization for long-term storage .
  • Degradation studies : Perform accelerated stability testing (40°C/75% RH) and monitor via HPLC. Hydrolysis products (e.g., carboxamide) appear as new peaks at ~4.5 min retention time .

Q. Methodological Tables

Technique Application Key Observations Reference
X-ray CrystallographyTautomer identification1H-imidazole form dominates in solid state; hydrogen bonds at 2.8–3.1 Å
Variable-Temperature NMRDynamic thioamide proton exchangeΔG<sup>‡</sup> = 65 kJ/mol for NH2 rotation in DMSO-d6 at 298 K
LC-MSPurity assessment[M+H]<sup>+</sup> = 157.03 m/z; fragmentation at m/z 112 (C3H4N3S<sup>+</sup>)

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-1H-imidazole-5-carbothioamide
Reactant of Route 2
Reactant of Route 2
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